molecular formula C13H18N2O3 B2571078 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine CAS No. 902454-25-5

1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine

Cat. No. B2571078
Key on ui cas rn: 902454-25-5
M. Wt: 250.298
InChI Key: AJLGMKNBQZZCMD-UHFFFAOYSA-N
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Patent
US08940784B2

Procedure details

A solution of 1-methyl-4-(4-nitrophenoxymethyl)piperidine (24) (1.0 g, 4.0 mmol), MeOH (20 mL), and concentrated HCl (1 mL) was hydrogenated over Pd/C (10%, 100 mg) at 58 psi H2 for 1 h at room temperature. Then, the solid was removed by filtration through Celite, which was washed thoroughly with MeOH (200 mL), and the filtrate was concentrated in vacuo. The residue was dissolved in water (50 mL) and the resulting solution was adjusted to pH 10 with a saturated aqueous solution of NaHCO3 and 2 M NaOH. The mixture was extracted with CH2Cl2 (3×100 mL), dried (MgSO4), and the solvent was removed in vacuo. Purification by column chromatography (CH2Cl2/MeOH, 10:1, 2% NEt3) gave 25 (0.72 g, 82%) as a reddish brown solid. 1H NMR (300 MHz, CDCl3): δ=1.31-1.48 (m, 2 H, 3′-Hax, 5′-Hax), 1.66-1.89 (m, 3 H, 3′-Heq, 4′-H, 5′-Heq), 1.96 (dt, J=11.9, 2.3 Hz, 2 H, 2′-Hax, 6′-Hax), 2.28 (s, 3 H, NMe), 2.84-2.93 (m, 2 H, 2′-Heq, 6′-Heq), 3.41 (sbr, 2 H, NH2), 3.73 (d, J=6.4 Hz, 2 H, OCH2), 6.60-6.67 (m, 2 H, 3-H, 5-H), 6.70-6.76 (m, 2 H, 2-H, 6-H) ppm. —13C NMR (75.5 MHz, CDCl3): δ=29.1 (C-3′, C-5′), 35.3 (C-4′), 46.4 (NMe), 55.4 (C-2′, C-6′), 73.2 (OCH2), 115.4 (C-3, C-5), 116.3 (C-2, C-6), 139.8 (C-1), 152.2 (C-4) ppm. −MS (70 eV, EI): m/z (%)=220 (3) [M]+, 112 (100) [C7H14N]+. —C13H20N2O (220.31): calcd. C, 70.87; H, 9.15; found C, 70.50; H, 8.94.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
82%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([CH2:8][O:9][C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=2)[CH2:4][CH2:3]1.Cl>[Pd].CO>[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([CH2:8][O:9][C:10]2[CH:11]=[CH:12][C:13]([NH2:16])=[CH:14][CH:15]=2)[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CN1CCC(CC1)COC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, the solid was removed by filtration through Celite, which
WASH
Type
WASH
Details
was washed thoroughly with MeOH (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2 (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (CH2Cl2/MeOH, 10:1, 2% NEt3)

Outcomes

Product
Name
Type
product
Smiles
CN1CCC(CC1)COC1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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